((4-Nitrophenyl)azo)naphthol

Description

BenchChem offers high-quality ((4-Nitrophenyl)azo)naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4-Nitrophenyl)azo)naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

607-27-2 |

|---|---|

Molecular Formula |

C16H11N3O3 |

Molecular Weight |

293.28 g/mol |

IUPAC Name |

2-[(4-nitrophenyl)diazenyl]naphthalen-1-ol |

InChI |

InChI=1S/C16H11N3O3/c20-16-14-4-2-1-3-11(14)5-10-15(16)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H |

InChI Key |

HPHIPYYTKHFLPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Magneson II vs. Magneson I – Chemical Distinction & Analytical Application

Executive Summary This technical guide delineates the structural, mechanistic, and performance distinctions between Magneson I and Magneson II reagents. While both serve as azo-dye adsorption indicators for the qualitative and semi-quantitative determination of Magnesium (Mg²⁺), they differ fundamentally in their aromatic backbones—resorcinol (Magneson I) versus naphthol (Magneson II).[1] This structural variance dictates their molar absorptivity, sensitivity limits, and specific utility in complexometric titrations and colorimetric assays.

Part 1: Structural & Physicochemical Divergence

The primary distinction lies in the coupling component used during the azo synthesis. This modification alters the conjugated

Chemical Identity Comparison[1]

| Feature | Magneson I | Magneson II |

| IUPAC Name | 4-(4-Nitrophenylazo)resorcinol | 4-(4-Nitrophenylazo)-1-naphthol |

| Common Name | Azo Violet (Resorcinol derivative) | Magneson II (Naphthol derivative) |

| CAS Number | 74-39-5 | 5290-62-0 |

| Molecular Formula | ||

| Molar Mass | 259.22 g/mol | 293.28 g/mol |

| Aromatic Backbone | Resorcinol (Benzene-1,3-diol) | 1-Naphthol |

| Color Change (Alk.) | Orange/Red | Red/Violet |

| Sensitivity (LOD) | ~1 ppm (approx. 1 mg/L) | ~0.5 ppm (Higher Sensitivity) |

The Conjugation Effect

Magneson II replaces the single benzene ring of the resorcinol moiety (found in Magneson I) with a naphthalene system.

-

Magneson I: The chromophore extends across two benzene rings connected by an azo group.

-

Magneson II: The chromophore extends across one benzene ring and one naphthalene system.

Impact: The extended conjugation in Magneson II lowers the energy gap (

Figure 1: Synthetic divergence showing how the coupling agent dictates the final reagent classification.[1]

Part 2: Mechanism of "Lake" Formation

Unlike soluble metal-ligand complexes (e.g., EDTA-Mg), Magneson reagents function via adsorption .[1] This is a critical distinction for researchers designing assays; the reaction requires the physical formation of a precipitate.

The Adsorption Mechanism

-

Alkaline Environment: Sodium Hydroxide (NaOH) is added to the sample, converting soluble

into insoluble Magnesium Hydroxidengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Dye Ionization: In high pH, the phenolic protons of the Magneson dye dissociate, forming an anionic species (colored purple/violet).

-

Adsorption (Lake Formation): The anionic dye adsorbs onto the surface of the positively charged

particles (or within the lattice). -

Color Shift: This adsorption stabilizes a resonance structure of the dye that appears Blue .[1] This is known as a "Lake."[1][2][3]

Why Magneson II is preferred for trace analysis: The naphthol-based lake of Magneson II is generally more stable and provides a sharper color contrast against the blank solution compared to the resorcinol-based lake of Magneson I.[1]

Figure 2: The mechanistic pathway of Magnesium Lake formation in alkaline media.

Part 3: Validated Experimental Protocol

The following protocol is designed for Magneson II due to its superior sensitivity, but it is compatible with Magneson I with slightly reduced detection limits.

Reagents Preparation

-

Magneson II Reagent: Dissolve 0.01g of 4-(4-nitrophenylazo)-1-naphthol in 100 mL of acetone (or methanol).[1] Note: Solutions are unstable over long periods; prepare fresh weekly.

-

2M NaOH Solution: Dissolve 8g NaOH in 100 mL distilled water.

-

Test Solution: Sample containing

.[4][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Analytical Workflow (Spot Test)

-

Pre-treatment: If ammonium salts (

) are present, they must be removed (boil with excess NaOH) as they prevent precipitation ofngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Precipitation: To 1 mL of test solution, add 2-3 drops of 2M NaOH . A white cloudiness indicates hydroxide formation (if Mg concentration is high).[1]

-

Staining: Add 1 drop of Magneson II reagent .[1]

-

Observation:

Interference Management (Troubleshooting)

| Interfering Ion | Mechanism of Interference | Mitigation Strategy |

| Ammonium ( | Buffers OH⁻ concentration, preventing Mg(OH)₂ precipitation. | Boil sample with excess NaOH to volatilize |

| Calcium ( | Forms Ca(OH)₂ which can adsorb dye (less strongly). | Generally does not interfere at low concentrations.[1] If high, use oxalate precipitation to remove Ca first. |

| Iron/Aluminium | Forms heavy colored hydroxides masking the blue lake.[1] | Pre-treat with Tartrate or Citrate to sequester Fe/Al.[1] |

Part 4: References

-

PubChem. (n.d.).[1] Magneson (Compound).[1][5][6] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for azo-dye adsorption indicators).

-

Loba Chemie. (2015).[1][7] Material Safety Data Sheet: Magneson II AR. Retrieved February 5, 2026, from [Link][1]

-

Townshend, A. (1995).[1] Encyclopedia of Analytical Science. Academic Press.[1] (Reference for lake formation mechanisms).

Sources

- 1. Magneson | C12H9N3O4 | CID 6320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is a magneson reagent and explain its uses class 11 chemistry CBSE [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. gspchem.com [gspchem.com]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. lobachemie.com [lobachemie.com]

4-(4-Nitrophenylazo)-1-naphthol CAS 5290-62-0 SDS

An In-depth Technical Guide to 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0)

Introduction

4-(4-Nitrophenylazo)-1-naphthol, identified by CAS number 5290-62-0, is a synthetic organic compound belonging to the azo dye class.[1] Characterized by the presence of an azo group (-N=N-) connecting a nitrophenyl group and a naphthol ring system, this compound presents as an orange to red crystalline powder.[1] Its primary utility is found in analytical chemistry, where it serves as a sensitive colorimetric reagent and a pH indicator.[1] It is also known by several synonyms, including Magneson II, particularly in the context of magnesium detection.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Caption: Chemical Structure of 4-(4-Nitrophenylazo)-1-naphthol.

Physicochemical and Computed Properties

The compound's physical and chemical characteristics are crucial for its handling, application, and storage. These properties have been determined through various experimental and computational methods.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁N₃O₃ | [1][3][4][5][6] |

| Molecular Weight | 293.28 g/mol | [1][4][5][6][7] |

| Appearance | Orange to red crystalline powder / Red-brown powder | [1][4][8] |

| Melting Point | 180-185°C[1], ~270°C (dec.)[4], 277-280°C (dec.)[9] | [1][4][9] |

| Density | 1.35 g/cm³ | [1] |

| Solubility | Soluble in ethanol, acetone; slightly soluble in water | [1] |

| Storage Temperature | Room temperature, Store below +30°C | [1][4][6][9] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. | [4][6] |

| pKa | 8.19 ± 0.40 (Predicted) | [4] |

| LogP (Octanol/Water) | 4.869 (Calculated) | [2] |

| Topological Polar Surface Area | 90.8 Ų | [7] |

Note: Discrepancies in melting point values may arise from different measurement conditions or purity levels.

Synthesis: A Classic Azo Coupling Reaction

The synthesis of 4-(4-Nitrophenylazo)-1-naphthol is a quintessential example of an azo coupling reaction, a cornerstone of dye chemistry.[5] The process is bifurcated into two critical stages: the diazotization of a primary aromatic amine, followed by the electrophilic coupling with an activated aromatic compound.[5][10][11][12]

Causality of Experimental Design:

-

Diazotization: This step requires the conversion of the primary amine (4-nitroaniline) into a diazonium salt. This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction is highly temperature-sensitive; it must be conducted at 0-5°C.[5] Higher temperatures would lead to the decomposition of the unstable diazonium salt, primarily yielding phenol and nitrogen gas, thus drastically reducing the yield of the desired azo dye.

-

Azo Coupling: The resulting diazonium salt is a weak electrophile. Therefore, it requires a strongly activated coupling partner. 1-Naphthol, especially under alkaline conditions (e.g., in a sodium hydroxide solution), forms a highly nucleophilic phenoxide ion.[13] This high electron density on the naphthol ring facilitates the electrophilic aromatic substitution, leading to the formation of the azo compound. The coupling reaction is also maintained at a low temperature to ensure the stability of the diazonium salt until it has fully reacted.[5]

Caption: General workflow for the synthesis of 4-(4-Nitrophenylazo)-1-naphthol.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a synthesis of established methodologies and should be performed with all appropriate safety precautions in a fume hood.

Part 1: Diazotization of 4-Nitroaniline

-

In a 100 mL beaker, combine 1.38 g of 4-nitroaniline with 10 mL of 3M hydrochloric acid. Gentle heating may be necessary to achieve full dissolution.[5]

-

Cool the resulting solution to 0-5°C in an ice-water bath.

-

In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of distilled water and cool this solution in the ice bath.

-

Slowly, and with continuous stirring, add the cold sodium nitrite solution to the 4-nitroaniline solution. The temperature must be rigorously maintained between 0-5°C throughout the addition.

-

The resulting pale yellow solution contains the 4-nitrobenzenediazonium chloride salt and should be used promptly in the next step.

Part 2: Azo Coupling with 1-Naphthol

-

In a 250 mL beaker, dissolve 1.44 g of 1-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.[5]

-

Cool this alkaline solution to 0-5°C in an ice-water bath.

-

With constant and vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the alkaline 1-naphthol solution.[5]

-

A dark red precipitate of 4-(4-Nitrophenylazo)-1-naphthol will form immediately.[5]

-

Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.[5]

-

Isolate the crude product by vacuum filtration, washing the precipitate with cold water to remove inorganic salts.

-

The product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

Core Applications in Science and Technology

The unique chemical structure of 4-(4-Nitrophenylazo)-1-naphthol underpins its utility across several scientific domains.

1. Analytical Chemistry

-

Colorimetric Reagent for Magnesium: The most prominent application is as "Magneson II" for the qualitative and quantitative determination of magnesium ions.[5][6] In an alkaline medium, it forms a distinct blue-colored complex (precipitate or "lake") with magnesium, a visual cue indicating its presence.[5]

-

pH Indicator: As an azo dye, its extended chromophore system is sensitive to changes in pH, resulting in distinct color changes. This property allows it to be used as a pH indicator in various titrations and analytical procedures.[1]

-

Complexometry: It is also employed as an indicator in complexometric titrations, where it can form complexes with various other metal ions.[1][8]

Protocol for Qualitative Detection of Magnesium Ions

-

Place a few drops of the aqueous sample solution into a test tube or onto a spot plate.

-

Add a few drops of an alkaline solution of Magneson II reagent.

-

The formation of a sky-blue precipitate is a positive test, confirming the presence of magnesium ions.[5]

2. Dye and Pigment Industry Historically, this compound has been used as a pigment, sometimes referred to as Pigment Red 1.[5] However, its application in textiles is limited due to its relatively poor wash and light fastness compared to more modern pigments.[5]

3. Potential in Drug Development and Biological Research While the parent compound is primarily used for analytical purposes, there is a growing body of research into the biological activities of azo-naphthol derivatives. Studies have indicated that some related compounds exhibit antimicrobial activity against various strains of bacteria and fungi.[5] This suggests a potential, though currently exploratory, avenue for future research in developing novel antimicrobial agents based on this chemical scaffold.[5] The compound itself has been submitted to the National Cancer Institute (NCI) for evaluation.[5]

Safety Data Sheet (SDS) and Hazard Management

Proper handling of 4-(4-Nitrophenylazo)-1-naphthol is imperative due to its hazardous nature. This section synthesizes information typically found in a Safety Data Sheet (SDS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [14][15] |

| Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation | [7][14][15] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [9][14][15] |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life | [7] |

Precautionary Measures and PPE

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][16]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[15][17] Avoid contact with skin, eyes, and clothing.[14][16][17][18] Do not eat, drink, or smoke in the laboratory.[17]

First Aid Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][18]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[15][18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[15][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15][18]

Conclusion

4-(4-Nitrophenylazo)-1-naphthol is a scientifically and industrially significant azo dye. Its straightforward synthesis via azo coupling makes it a valuable compound for both pedagogical and practical applications. While its primary role remains firmly rooted in analytical chemistry as a reliable indicator for magnesium and pH, emerging research into the bioactivity of its derivatives hints at future possibilities. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and stringent safety requirements is essential for its effective and safe utilization.

References

- Alkemist. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard.

- Carl ROTH. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol, 10 g.

- ChemBK. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol - Physico-chemical Properties.

- Haz-Map. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol - Hazardous Agents.

- Benchchem. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol | 5290-62-0.

- Cheméo. (n.d.). Chemical Properties of 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0).

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(4-Nitrophenylazo)-1-naphthol.

- Unknown Source. (2009). 4-(4-Nitrophenylazo)-1-naphthol - SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol for synthesis 5290-62-0.

- PubChem. (n.d.). ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845.

- Sigma-Aldrich. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol for synthesis 5290-62-0.

- ChemicalBook. (n.d.). 4-(4-NITROPHENYLAZO)-1-NAPHTHOL | 5290-62-0.

- Unknown Source. (n.d.). The Synthesis of Azo Dyes.

- Journal of Agriculture, Science and Technology. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol.

- NIST. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol - NIST WebBook.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Khan Academy. (2023). Azo dye formation | Electrophilic aromatic substitution reactions | Chemistry.

- ChemistryStudent. (n.d.). Azo Dye Formation (A-Level).

- Loba Chemie. (2015). MAGNESON II AR MSDS CAS No: 5290-62-0 MSDS.

- PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes.

- First Source Worldwide. (2017). How Do You Make an Azo Dye?.

Sources

- 1. 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 2. 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-(4-Nitrophenylazo)-1-naphthol [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-(4-NITROPHENYLAZO)-1-NAPHTHOL | 5290-62-0 [chemicalbook.com]

- 7. ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Nitrophenylazo)-1-naphthol, 10 g, CAS No. 5290-62-0 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 9. 4-(4-Nitrophenylazo)-1-naphthol for synthesis 5290-62-0 [sigmaaldrich.com]

- 10. chemistrystudent.com [chemistrystudent.com]

- 11. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fsw.cc [fsw.cc]

- 13. youtube.com [youtube.com]

- 14. carlroth.com [carlroth.com]

- 15. lobachemie.com [lobachemie.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.fi [fishersci.fi]

- 18. fishersci.com [fishersci.com]

Solubility of ((4-Nitrophenyl)azo)naphthol in ethanol vs water

An In-depth Technical Guide to the Differential Solubility of ((4-Nitrophenyl)azo)naphthol in Ethanol vs. Water

Abstract

This technical guide provides a detailed examination of the solubility characteristics of the azo dye ((4-Nitrophenyl)azo)naphthol, commonly known as Para Red. It elucidates the stark contrast in its solubility between ethanol, a polar protic organic solvent, and water, a highly polar inorganic solvent. By dissecting the molecular structures of the solute and solvents, this paper explores the governing principles of intermolecular forces—including van der Waals forces, dipole-dipole interactions, and hydrogen bonding—to provide a causal explanation for the observed phenomena. Furthermore, this guide presents a robust, self-validating experimental protocol for the quantitative determination of solubility using UV-Vis spectrophotometry, designed for researchers and professionals in chemistry and drug development.

Compound Profile: ((4-Nitrophenyl)azo)naphthol (Para Red)

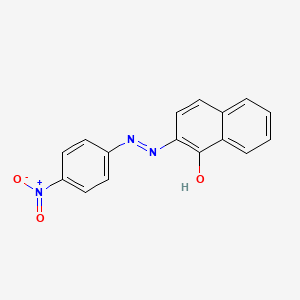

((4-Nitrophenyl)azo)naphthol is a synthetic red azo dye. Historically, it has been used as a pigment, but its properties are of significant interest in various fields of chemical research.[1] Understanding its solubility is fundamental to its application, purification, and formulation.

| Property | Value |

| IUPAC Name | 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol[1] |

| Synonyms | Para Red, Paranitraniline red, Pigment Red 1, C.I. 12070[1] |

| CAS Number | 6410-10-2[1] |

| Molecular Formula | C₁₆H₁₁N₃O₃[1][2][3] |

| Molecular Weight | 293.28 g/mol [2][3] |

| Appearance | Red to red-brown solid powder[1][2][4] |

| Melting Point | ~248-252 °C (decomposes)[1][5] |

| Solubility in Water | Practically insoluble[4][6] |

| Solubility in Ethanol | Soluble, especially in hot or boiling ethanol[2][4][5][6] |

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[7] This axiom suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another. The dissolution process is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a solute to dissolve, the energy released from these new interactions must be sufficient to overcome the energy required to break the existing ones.

Key Intermolecular Forces at Play

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient attractions arising from temporary fluctuations in electron density. They are present in all molecules and are the primary attractive force between nonpolar molecules. Their strength increases with molecular size and surface area.[8]

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent net dipoles. The positive end of one molecule is attracted to the negative end of another.

-

Hydrogen Bonding: This is an especially strong form of dipole-dipole interaction. It occurs when a hydrogen atom is covalently bonded to a highly electronegative atom (N, O, or F) and is attracted to another nearby electronegative atom.[8] This force is a dominant factor in the properties of both water and ethanol.[8]

Molecular Structure Analysis

-

((4-Nitrophenyl)azo)naphthol: This molecule possesses a large, predominantly nonpolar structure dominated by two aromatic ring systems (a phenyl group and a naphthyl group). However, it is not entirely nonpolar. It features polar functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, and an azo (-N=N-) group. The -OH group can act as a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group and the nitrogen atoms of theazo group can act as hydrogen bond acceptors. This combination gives the molecule a mixed character: a large nonpolar backbone with localized polar regions.

-

Ethanol (CH₃CH₂OH): Ethanol is a polar protic solvent. It has a short, nonpolar ethyl (-CH₂CH₃) chain and a highly polar hydroxyl (-OH) group. This dual nature allows it to engage in both nonpolar interactions (via its ethyl group) and strong hydrogen bonding (via its hydroxyl group).

-

Water (H₂O): Water is a highly polar protic solvent. Its small size and ability to form up to four hydrogen bonds per molecule result in an extensive and highly cohesive hydrogen-bonding network.[8] This network is responsible for water's unique properties, including its high surface tension and boiling point.

Analysis of Differential Solubility: A Tale of Two Solvents

High Solubility in Ethanol

The solubility of ((4-Nitrophenyl)azo)naphthol in ethanol can be attributed to a favorable combination of intermolecular interactions.

-

Nonpolar Interactions: The large, nonpolar aromatic rings of the dye molecule interact favorably with the nonpolar ethyl groups of the ethanol molecules through van der Waals forces.

-

Hydrogen Bonding: The polar hydroxyl group on the dye's naphthol ring can form hydrogen bonds with the hydroxyl groups of ethanol molecules.

This dual-interaction capability of ethanol allows its molecules to effectively disrupt the crystal lattice of the solid dye and solvate the individual dye molecules. The energetic cost of breaking the ethanol-ethanol hydrogen bonds is well-compensated by the formation of new van der Waals forces and hydrogen bonds between ethanol and the dye.

Practical Insolubility in Water

Conversely, ((4-Nitrophenyl)azo)naphthol is practically insoluble in water due to a significant energetic mismatch.

-

Disruption of Water's Hydrogen-Bond Network: To dissolve, the large, nonpolar bulk of the dye molecule must create a cavity within the highly structured, hydrogen-bonded network of water. This process is energetically very costly as it requires breaking multiple strong water-water hydrogen bonds.[8]

-

Insufficient Solute-Solvent Interactions: The energy gained from the formation of new interactions between water and the dye is insufficient to offset the energy required to disrupt water's cohesive network. While the dye's polar -OH and -NO₂ groups can form some hydrogen bonds with water, these isolated interactions are not enough to solubilize the large, hydrophobic aromatic portion of the molecule.

Essentially, the hydrophobic effect dominates. The water molecules are more strongly attracted to each other than to the nonpolar parts of the dye, leading to the exclusion and precipitation of the dye from the aqueous solution.

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces governing the solubility of ((4-Nitrophenyl)azo)naphthol in ethanol versus its insolubility in water.

Caption: Diagram of intermolecular forces influencing solubility.

Experimental Protocol: Quantitative Solubility Determination

This section outlines a self-validating protocol for determining the solubility of ((4-Nitrophenyl)azo)naphthol using UV-Vis spectrophotometry. This method is ideal due to the chromophoric nature of the azo dye.

Principle

A saturated solution of the dye is prepared in both ethanol and water at a constant temperature. After equilibration, the undissolved solid is removed, and the concentration of the dissolved dye in the clear supernatant is measured spectrophotometrically by comparing its absorbance to a pre-established calibration curve.

Materials and Equipment

-

((4-Nitrophenyl)azo)naphthol (analytical grade)

-

Ethanol (spectrophotometric grade)

-

Deionized Water

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Thermostatic shaker or water bath

-

Centrifuge or syringe filters (0.45 µm, PTFE for ethanol, PVDF for water)

-

UV-Vis Spectrophotometer and cuvettes

-

Pipettes and general laboratory glassware

Step-by-Step Methodology

Part A: Determination of λ_max (Wavelength of Maximum Absorbance)

-

Prepare a dilute stock solution of the dye in ethanol.

-

Scan the solution across a range of wavelengths (e.g., 350-600 nm) to identify the λ_max. This wavelength will be used for all subsequent absorbance measurements in that solvent.

-

Repeat for water, if any measurable absorbance can be achieved.

Part B: Preparation of Calibration Curve (in Ethanol)

-

Prepare a primary stock solution of known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a volumetric flask with ethanol.

-

Perform a series of serial dilutions to create at least five standard solutions of decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λ_max.

-

Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable calibration.

Part C: Preparation of Saturated Solutions

-

For each solvent (ethanol and water), add an excess amount of the dye to a known volume of the solvent in a sealed flask. "Excess" means that a visible amount of solid remains undissolved.

-

Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solutions to stand at the same constant temperature for several hours to let the undissolved solid settle.

Part D: Sample Analysis

-

Carefully withdraw a sample of the clear supernatant from each saturated solution. To ensure no solid particles are transferred, either:

-

Centrifuge an aliquot and draw from the supernatant.

-

Filter the solution using an appropriate syringe filter.

-

-

Accurately dilute the saturated ethanol supernatant with ethanol to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely. The aqueous sample may not require dilution.

-

Measure the absorbance of the prepared samples at λ_max.

Part E: Calculation of Solubility

-

Use the calibration curve equation (y = mx + c) to calculate the concentration (x) of the diluted ethanol sample from its absorbance (y).

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of the dye in ethanol at the specified temperature (e.g., in g/L or mol/L).

-

Attempt the same calculation for the aqueous sample. The concentration is expected to be very low or below the detection limit of the instrument.

Trustworthiness and Self-Validation

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the experiment is critical.

-

Equilibrium: Ensure sufficient agitation time for the system to reach equilibrium. This can be verified by taking measurements at different time points (e.g., 24h, 36h, 48h) until the concentration remains constant.

-

Replicates: Perform the entire experiment in triplicate to ensure reproducibility and calculate the standard deviation.

-

Blank Correction: Always use the pure solvent as a blank to zero the spectrophotometer before measurements.

Conclusion

The significant difference in the solubility of ((4-Nitrophenyl)azo)naphthol in ethanol compared to water is a classic demonstration of the principles of intermolecular forces and the "like dissolves like" rule. The dye's large, nonpolar aromatic structure finds a compatible solvent in ethanol, which possesses a nonpolar ethyl group capable of engaging in van der Waals interactions. In contrast, the highly cohesive, hydrogen-bonded network of water resists disruption by the large hydrophobic dye molecule, leading to its practical insolubility. This understanding is crucial for scientists and researchers in selecting appropriate solvents for synthesis, purification, and formulation of azo dyes and other similar organic compounds.

References

-

Alkemist. 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard. Available from: [Link]

-

ChemBK. 1-[(4-nitrophenyl)azo]-2-naphthaleno. Available from: [Link]

-

El-Ghamry, H., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PLOS ONE. Available from: [Link]

-

ChemBK. Para Red. Available from: [Link]

-

Danish Environmental Protection Agency. Technical Aspects of Azo Colorants. Available from: [Link]

-

ResearchGate. Is p-nitrophenol soluble in organic solvents?. Available from: [Link]

- Google Patents. US20060053571A1 - Azo dyes soluble in organic solvents.

-

Cheméo. Chemical Properties of 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0). Available from: [Link]

-

NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. Available from: [Link]

-

ACS Omega. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). Available from: [Link]

-

Wikipedia. Para red. Available from: [Link]

-

Chemistry LibreTexts. Intermolecular Forces. Available from: [Link]

-

PubChem. ((4-Nitrophenyl)azo)naphthol. Available from: [Link]

-

Quora. Are Azo dyes polar? During a chromatography lab, should I use polar solvents or non-polar solvents?. Available from: [Link]

-

ResearchGate. Color, melting point, and solubility data of azo dyes. Available from: [Link]

-

SciSpace. Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). Available from: [Link]

-

IHC WORLD. Reagent and Dye Solubility Chart. Available from: [Link]

-

The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye. Available from: [Link]

-

NIST WebBook. 4-(4-Nitrophenylazo)-1-naphthol. Available from: [Link]

-

PubChem. Para Red. Available from: [Link]

-

American Institute for Conservation. Solubility Parameters: Theory and Application. Available from: [Link]

-

YouTube. 2020 Synthesis of Para Red. Available from: [Link]

-

IntechOpen. Chemistry and Applications of Azo Dyes: A Comprehensive Review. Available from: [Link]

-

CDN. experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. Available from: [Link]

-

ResearchGate. Changes induced by solvent polarity in electronic absorption spectra of some azo disperse dyes. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization of p-Nitrophenyl azo-b-Naphthyl-(4'-Azobenzoic acid)-4-benzoate and its PVA-Grafting Polymer. Available from: [Link]

-

Academia.edu. (DOC) 8PreLab Synthesis of Para Red.docx. Available from: [Link]

Sources

- 1. Para red - Wikipedia [en.wikipedia.org]

- 2. 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 3. 4-(4-Nitrophenylazo)-1-naphthol (CAS 5290-62-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-(4-Nitrophenylazo)-1-naphthol | 5290-62-0 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. caymanchem.com [caymanchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Positional Isomerism in Azo-Naphthols: Magneson II vs. Para Red

An In-Depth Technical Guide for Analytical & Synthetic Chemists

Executive Summary

In the landscape of azo-dye chemistry, Magneson II (4-(4-nitrophenylazo)-1-naphthol) and Para Red (1-(4-nitrophenylazo)-2-naphthol) represent a classic case of positional isomerism yielding orthogonal functional behaviors. Despite sharing the identical molecular formula (

This guide dissects the structural, tautomeric, and mechanistic divergences between these two isomers, providing researchers with actionable protocols for synthesis, differentiation, and application.

Part 1: Structural & Stereochemical Analysis

The fundamental difference lies in the coupling position on the naphthalene ring. This positional isomerism dictates the dominant tautomeric form (azo vs. hydrazone), which in turn governs reactivity.

1.1 Structural Comparison

-

Magneson II: The azo linkage connects the para position of the nitrobenzene ring to the 4-position of a 1-naphthol ring.[1] This para-para orientation prevents intramolecular hydrogen bonding between the hydroxyl group and the azo nitrogens.

-

Para Red: The azo linkage connects to the 1-position of a 2-naphthol ring. This ortho orientation facilitates a strong intramolecular hydrogen bond, locking the molecule into a planar conformation.

1.2 Tautomeric Equilibrium (The "Hydrazone Lock")

The most critical chemical distinction is the azo-hydrazone tautomerism.

-

Magneson II (Azo Dominant): Lacking an intramolecular H-bond stabilization, Magneson II exists primarily in the azo form in solution. This leaves the hydroxyl group free to deprotonate and interact with metal hydroxides.

-

Para Red (Hydrazone Dominant): The proximity of the hydroxyl proton (C2-OH) to the azo nitrogen (N1) favors a proton transfer, stabilizing the hydrazone form . This "locked" state reduces chemical reactivity and solubility, making it an excellent pigment but a poor chelator.

Figure 1: Structural divergence of Magneson II and Para Red from common precursors. Note the "Locked" state of Para Red due to H-bonding.

Part 2: Physicochemical Properties[4]

The following table summarizes the quantitative distinctions necessary for identification and quality control.

| Property | Magneson II | Para Red |

| CAS Number | 5290-62-0 | 6410-10-2 |

| IUPAC Name | 4-[(4-nitrophenyl)diazenyl]-1-naphthalenol | 1-[(4-nitrophenyl)diazenyl]-2-naphthalenol |

| Molecular Weight | 293.28 g/mol | 293.28 g/mol |

| Appearance | Reddish-brown powder | Bright red powder/crystals |

| Solubility (Water) | Insoluble (Soluble in dilute NaOH - Blue/Violet) | Insoluble (Insoluble in dilute NaOH) |

| Solubility (Organic) | Soluble in Acetone/Ethanol | Soluble in Toluene/Chloroform |

| ~460 nm (Acid), ~600 nm (Alk.[2] Lake) | 485–489 nm (Toluene) | |

| Primary Use | Mg²⁺ Indicator (Colorimetry) | Dye/Pigment (Banned in food) |

Part 3: Functional Mechanisms

3.1 Magneson II: The Adsorption Mechanism

Magneson II does not form a soluble coordinate complex with Magnesium in the traditional sense (like EDTA). Instead, it functions via adsorption lake formation .

-

Precipitation: In a strongly alkaline environment (NaOH),

precipitates as colloidal -

Adsorption: The anionic form of Magneson II (deprotonated naphtholate) adsorbs onto the surface of the

particles. -

Chromophore Shift: This physical adsorption perturbs the electronic system of the dye, causing a bathochromic shift from violet/red to a distinct cornflower blue .

3.2 Para Red: The Stability Mechanism

Para Red's utility as a dye stems from its insolubility and stability. The hydrazone tautomer renders the molecule planar and hydrophobic. It does not adsorb onto metal hydroxides because the oxygen atom is engaged in the intramolecular hydrogen bond, making it unavailable for surface interactions.

Figure 2: Mechanism of Magnesium detection using Magneson II via adsorption lake formation.

Part 4: Synthesis & Differentiation Protocols

4.1 Synthesis Workflow (Diazo Coupling)

Both dyes are synthesized via diazotization of p-nitroaniline, followed by coupling with the respective naphthol isomer.

-

Reagents: p-Nitroaniline, Sodium Nitrite (

), HCl, 1-Naphthol (for Magneson II) or 2-Naphthol (for Para Red), NaOH. -

Critical Control Point: Temperature must be maintained < 5°C during diazotization to prevent decomposition of the diazonium salt.

Protocol Summary:

-

Diazotization: Dissolve p-nitroaniline in HCl. Add ice. Add cold

solution dropwise. Stir until clear (formation of p-nitrobenzenediazonium chloride). -

Coupling:

-

For Magneson II: Dissolve 1-naphthol in dilute NaOH. Slowly add diazonium salt solution. The coupling occurs at position 4.[1]

-

For Para Red: Dissolve 2-naphthol in dilute NaOH. Slowly add diazonium salt solution. The coupling occurs at position 1.

-

-

Workup: Acidify slightly to precipitate the dye. Filter, wash with water, and recrystallize (Ethanol/Toluene).

4.2 Differentiation Protocol (Lab Validation)

To distinguish unlabeled samples of these isomers, use the Alkaline Solubility Test .

Step-by-Step Methodology:

-

Preparation: Prepare a 1M NaOH solution.

-

Solubilization: Take ~10 mg of the unknown sample in a test tube.

-

Reaction: Add 5 mL of 1M NaOH and shake vigorously.

-

Observation:

-

Result A (Deep Violet/Blue Solution): The sample is Magneson II .[3] The phenolic proton is acidic (

) and deprotonates, dissolving the dye. -

Result B (Insoluble Red Suspension): The sample is Para Red . The intramolecular H-bond prevents deprotonation by dilute NaOH; the dye remains insoluble.

-

Part 5: Toxicological Implications

While Magneson II is handled as a standard laboratory reagent (Irritant), Para Red carries significant regulatory baggage.

-

Sudan Dye Context: Para Red is chemically and structurally similar to Sudan I (a Category 3 carcinogen).

-

Food Safety: It has been historically detected as an illegal adulterant in spices (paprika, chili powder) to enhance color.

-

Metabolism: In vivo, azo reductases can cleave the azo bond, releasing p-nitroaniline (toxic) and 1-amino-2-naphthol.

-

Regulation: The European Food Safety Authority (EFSA) and other global bodies have zero-tolerance policies for Para Red in food chains.

References

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

-

Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Authoritative source on azo-hydrazone tautomerism).

-

European Food Safety Authority (EFSA). (2005). Review of the toxicology of a number of dyes illegally present in food in the EU. EFSA Journal. (Toxicology of Para Red).

- Townshend, A. (1995). Encyclopedia of Analytical Science. Academic Press.

-

Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Magneson II. Link (Verified CAS and Safety Data).

Sources

Advanced Spectrophotometric Analysis of Magneson II

Topic: UV-Vis Absorption Spectrum of Magneson II Azo Dye Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Insights, Spectral Characteristics, and Quantitative Protocols

Executive Summary

Magneson II (4-(4-nitrophenylazo)-1-naphthol ) represents a critical class of azo dyes utilized primarily for the high-sensitivity colorimetric detection of Magnesium (Mg²⁺) and Beryllium (Be²⁺) ions. Unlike its resorcinol-based analogue (Magneson I), Magneson II leverages the naphthalene moiety to induce distinct solvatochromic and chelation behaviors. This guide provides a rigorous examination of its UV-Vis absorption profile, detailing the electronic transitions governing its color, the thermodynamic equilibrium of its tautomers, and the precise spectrophotometric protocols required for analytical validation.

Molecular Architecture & Chromophoric Theory

Structural Identity

-

IUPAC Name: 4-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-1-ol[1]

-

Molecular Formula: C₁₆H₁₁N₃O₃[2]

-

Chromophore: The azo group (-N=N-) conjugated with the naphthalene ring system and the electron-withdrawing nitro group (-NO₂) creates a "push-pull" electronic system, facilitating strong

and

Azo-Hydrazone Tautomerism

In solution, Magneson II does not exist as a static structure. It undergoes a dynamic prototropic equilibrium between the Azo (enol) and Hydrazone (keto) forms. This equilibrium is solvent-dependent and critical for interpreting UV-Vis spectra, as the hydrazone form typically exhibits a bathochromic shift (red-shift) relative to the azo form due to extended conjugation.

Figure 1: Tautomeric equilibrium and ionization pathway of Magneson II. The shift to the anionic species in alkaline media is the basis for its indicator properties.

Spectral Characterization

Solvatochromic Effects

The absorption maximum (

| Solvent Medium | Dominant Species | Observed Color | Electronic Transition | |

| Non-polar (Hexane/CCl₄) | Azo (Enol) | Yellow/Orange | 410 - 430 nm | |

| Polar Protic (Methanol) | Hydrazone | Orange/Red | 470 - 490 nm | |

| Alkaline (pH > 12) | Anion (De-protonated) | Violet/Purple | 520 - 540 nm | Charge Transfer |

| Mg²⁺ Complex (Alkaline) | Mg-Dye Lake | Deep Blue | 530 nm | Chelation/Adsorption |

Note: The "Blue Lake" is not a simple dissolved complex but often an adsorption complex where the dye adsorbs onto colloidal Mg(OH)₂ particles, causing a distinct spectral shift and intensity change.

The "Blue Lake" Mechanism

In the presence of Mg²⁺ at pH > 11, the violet anionic dye binds to the forming magnesium hydroxide, stabilizing a blue-colored complex. This is distinct from the reagent blank (violet) primarily in intensity and a subtle bathochromic shift.

-

Analytical Wavelength: 530 nm is the standard isosbestic point or peak utilized to maximize the signal-to-noise ratio between the blank and the sample.

Experimental Framework: Quantitative Determination of Mg(II)[5][6]

Reagents & Preparation

-

Magneson II Reagent (0.01%): Dissolve 0.01 g of Magneson II in 100 mL of analytical grade methanol or acetone. Note: The dye is insoluble in water.

-

Buffer Solution (pH 10-11): Ammonium chloride/Ammonium hydroxide buffer or 1M NaOH for higher alkalinity (pH > 12 is preferred for the lake formation).

-

Standard Mg Solution: 1000 ppm Mg stock solution (from MgSO₄·7H₂O).

Analytical Workflow

The following protocol ensures reproducibility and minimizes interference from calcium.

Figure 2: Step-by-step spectrophotometric workflow for Magnesium determination.

Detailed Protocol

-

Blank Preparation: To a cuvette, add 1 mL of solvent (Methanol), 1 mL of 2M NaOH, and 1 mL of Magneson II reagent. Dilute to 10 mL with distilled water.

-

Sample Preparation: Take an aliquot of the sample containing 1-10 µg/mL of Mg²⁺.

-

Reaction: Add 1 mL of 2M NaOH (ensure pH > 12). Add 1 mL of Magneson II reagent.

-

Observation: The solution should turn from the reagent's violet/purple to a distinct blue .

-

Measurement: Zero the spectrophotometer with the Reagent Blank (not water) at 530 nm . Measure the absorbance of the sample.[4][5][6][7][8]

-

Why Reagent Blank? The free dye has significant absorbance at 530 nm. Zeroing with the blank subtracts this background, isolating the absorbance contribution of the Mg-complex.

-

Validation & Troubleshooting

Interferences

-

Calcium (Ca²⁺): Does not interfere significantly at high pH (>12) if concentration is low, but high concentrations can be masked using specific sequestering agents.

-

Iron/Aluminum (Fe³⁺/Al³⁺): These form colored precipitates. Mitigation: Add Triethanolamine (TEA) or Tartrate before adding the dye.

Stability

The "Lake" is a colloidal suspension. It is stable for approximately 30-60 minutes. For longer stability, adding a protective colloid like Gelatin (1%) or Polyvinyl Alcohol (PVA) is recommended to prevent precipitation.

Linearity

Beer's Law is typically obeyed in the range of 0.2 – 2.0 µg/mL Mg²⁺. Beyond this, the colloidal nature of the complex causes deviation (scattering effects).

References

-

European Chemicals Agency (ECHA). (2025).[9] Substance Information: 4-(4-nitrophenylazo)-1-naphthol (Magneson II).[1][2][9] Retrieved from [Link][9]

-

Asian Journal of Chemistry. (2013). Spectrophotometric Determination of Magnesium(II) with Azo Dyes. Vol 25, No 7. Retrieved from [Link]

-

HiMedia Laboratories. (2024). Technical Data: Magneson II, Practical Grade. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Magneson II, Practical grade [himedialabs.com]

- 3. CAS # 5290-62-0, Magneson II, 1-(4-Nitrophenylazo)-4-naphthol, 4-[(4-Nitrophenyl)azo]-1-naphthol - chemBlink [chemblink.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. gspchem.com [gspchem.com]

- 7. scribd.com [scribd.com]

- 8. scielo.br [scielo.br]

- 9. 4-(4-Nitrophenylazo)-1-naphthol | 5290-62-0 | Benchchem [benchchem.com]

Molecular weight and formula of p-nitrobenzeneazo-alpha-naphthol

Executive Summary

p-Nitrobenzeneazo-alpha-naphthol , commercially designated as Magneson II , is an azo dye derivative utilized primarily as a high-sensitivity chromogenic reagent for the qualitative and quantitative determination of Magnesium (

This guide provides a rigorous examination of its molecular identity, synthetic pathways, and validated protocols for analytical applications, specifically focusing on the adsorption mechanism known as "lake formation."

Physicochemical Identity

The compound exists as a dark red to brown powder. Its utility as an indicator stems from its amphoteric nature and the presence of an ionizable phenolic hydroxyl group ortho to the azo linkage, facilitating metal chelation and pH-dependent color transitions.

Core Constants Table

| Parameter | Value | Technical Note |

| IUPAC Name | 4-[(4-Nitrophenyl)diazenyl]-1-naphthol | Position 4 on naphthol is favored for coupling due to sterics. |

| Common Name | Magneson II | Distinct from Magneson I (Resorcinol derivative). |

| Molecular Formula | Stoichiometry critical for chelation calculations. | |

| Molecular Weight | 293.28 g/mol | Monoisotopic Mass: 293.08 Da.[1] |

| CAS Registry | 5290-62-0 | Primary identifier for procurement. |

| Melting Point | 277–280 °C | Decomposes upon melting. |

| Solubility | Soluble in NaOH, Acetone; Insoluble in Water | Requires alkaline solvent for analytical use. |

| pKa | ~8.5 (Phenolic -OH) | Indicator transition range: pH 11.0–12.0. |

Structural Dynamics: Azo-Hydrazone Tautomerism

In solution, Magneson II does not exist as a static structure. It undergoes tautomerism between the Azo (phenol) and Hydrazone (ketone) forms. This equilibrium is solvent-dependent and critical for its spectroscopic properties. The hydrazone form is generally favored in solid state and polar aprotic solvents, while the azo form participates in the metal complexation.

Synthesis & Reaction Mechanism

The synthesis follows a classic diazotization-coupling sequence.[2] The electrophilic substitution occurs at the 4-position of the 1-naphthol ring, directed by the activating hydroxyl group.

Synthetic Pathway Diagram

The following logic flow illustrates the production of Magneson II from p-nitroaniline.

Figure 1: Step-wise synthesis of p-nitrobenzeneazo-alpha-naphthol. Strict temperature control (0-5°C) is required during diazotization to prevent decomposition of the diazonium salt.

Analytical Application: Magnesium Determination

The primary utility of Magneson II is the colorimetric detection of

The "Lake" Mechanism

-

Alkaline Environment: NaOH is added to the sample.

-

Precipitation:

(White precipitate). -

Adsorption: The anionic form of Magneson II (Purple/Violet) adsorbs onto the

particles. -

Color Shift: The adsorption causes a bathochromic shift and stabilization, resulting in a Sky Blue precipitate.

Validated Protocol (Qualitative/Semi-Quantitative)

This protocol is designed to be self-validating; the blank control is essential to distinguish the reagent color from the positive lake result.

Reagents:

-

Reagent A: Magneson II solution (0.001% w/v in 1M NaOH).

-

Reagent B: 2M Sodium Hydroxide (NaOH).

-

Reagent C: 10% Ammonium Chloride (

) - Interference masking.

Workflow:

| Step | Action | Observation | Scientific Rationale |

| 1 | Aliquot 1 mL of sample into a test tube. | Clear solution. | Baseline. |

| 2 | Add 2-3 drops of Reagent A (Dye). | Solution turns reddish-violet. | The dye ionizes in the basic reagent solution. |

| 3 | Add Reagent B (NaOH) dropwise until pH > 12. | precipitate may form.[3] | Forces precipitation of |

| 4 | CRITICAL: Centrifuge or let stand for 2 mins. | Positive: Blue precipitate at bottom. Negative: Violet/Red solution, no blue solid. | The "Lake" concentrates in the solid phase. The supernatant remains violet (excess dye). |

Diagnostic Decision Tree

Use this logic flow to troubleshoot and validate results.

Figure 2: Analytical workflow for Magnesium detection. Note that heavy metals can cause false positives and may require masking agents like tartrate.

Safety & Handling (GHS Standards)

Magneson II is an azo dye and nitro-compound; standard chemical hygiene is non-negotiable.

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

General Warning: Azo compounds can reduce to aromatic amines in vivo; avoid inhalation of dust.

-

-

Storage: Store at room temperature (15-25°C) in amber glass (light sensitive).

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Sigma-Aldrich. 4-(4-Nitrophenylazo)-1-naphthol Product Specification & MSDS. Retrieved from

-

National Institute of Standards and Technology (NIST). 4-(4-Nitrophenylazo)-1-naphthol Spectral Data. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from

-

PubChem. Compound Summary: ((4-Nitrophenyl)azo)naphthol.[1] National Library of Medicine. Retrieved from [1]

- Vogel, A. I.Vogel's Textbook of Macro and Semimicro Qualitative Inorganic Analysis. (Classic reference for the "Lake" test mechanism).

-

Gao, J., et al. Determination of p-nitrobenzene-azo-naphthol by an oscillating chemical reaction. ResearchGate. Retrieved from

Sources

Technical Guide: Azo Violet (Magneson I) in Pharmaceutical Titrimetry

The following technical guide is structured to serve as an operational whitepaper for researchers and analytical scientists. It prioritizes mechanistic understanding, reproducible protocols, and data integrity.

Executive Summary

Azo Violet (4-(4-Nitrophenylazo)resorcinol), commonly known as Magneson I, is a specialized azo dye utilized primarily for two distinct analytical purposes: the colorimetric detection of Magnesium (Mg²⁺) and as a high-pH indicator in non-aqueous acid-base titrimetry.[1][2][3][4]

While its aqueous transition (pH 11.0–13.0) is well-documented, its critical value in pharmaceutical development lies in non-aqueous titrations . It serves as a definitive endpoint indicator for weak acids (pKa > 7) that fail to exhibit sharp endpoints in aqueous media. This guide provides a validated framework for utilizing Azo Violet to assay weak acidic pharmaceutical actives (APIs) such as Ethosuximide and Bendrofluazide, using solvents like Dimethylformamide (DMF).

Chemical Profile & Physicochemical Properties[2][3][5][6][7][8][9][10]

Identity and Structure

Azo Violet functions as a "push-pull" chromophore, where the electron-withdrawing nitro group and the electron-donating hydroxyl groups facilitate significant charge transfer upon deprotonation.

| Property | Specification |

| IUPAC Name | 4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol |

| Common Names | Azo Violet, Magneson I, p-Nitrobenzeneazoresorcinol |

| CAS Number | 74-39-5 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| Appearance | Red to dark violet crystalline powder |

| Solubility | Soluble in DMF, Pyridine, dilute NaOH; Insoluble in water |

Color Transition Ranges

The indicator exhibits solvatochromism, meaning its color transition shifts depending on the solvent polarity and proton availability.

| Medium | Condition | pH / Potential Range | Color State |

| Aqueous | Acidic/Neutral | pH < 11.0 | Yellow |

| Aqueous | Basic | pH > 13.0 | Violet |

| Non-Aqueous (DMF) | Weak Acid Present | Pre-equivalence | Orange/Red |

| Non-Aqueous (DMF) | Base Excess | Post-equivalence | Deep Blue |

| Interference | Mg²⁺ Present | Alkaline (pH > 10) | Blue Lake (Precipitate) |

Mechanism of Action

Proton Dissociation Pathway

The color change is driven by the stepwise deprotonation of the resorcinol hydroxyl groups.

-

Ortho-Hydroxyl: The -OH group at position 3 (ortho to the azo linkage) forms a strong intramolecular hydrogen bond with the azo nitrogen, stabilizing the molecule in acidic/neutral conditions.

-

Para-Hydroxyl: The -OH group at position 1 (para to the azo linkage) is more acidic. Upon neutralization by a strong base (e.g., Sodium Methoxide), this proton is removed.

-

Chromophoric Shift: The resulting phenoxide ion allows electron delocalization across the azo bridge to the p-nitro group, lowering the energy gap for

transitions and shifting absorption from yellow/orange (short

Visualization of Signaling Pathway

The following diagram illustrates the logical flow of the titration process and the chemical states involved.

Caption: Logical workflow of Azo Violet functioning as an endpoint indicator in non-aqueous titration.

Application: Non-Aqueous Titration Protocol

Context: This protocol is the industry standard for assaying weak acids (e.g., Ethosuximide, Phenytoin) where aqueous titration yields inaccurate results due to hydrolysis or lack of a sharp inflection point.

Reagents & Equipment

-

Solvent: Dimethylformamide (DMF), neutralized. Note: DMF must be anhydrous; water causes premature color changes.

-

Titrant: 0.1 N Sodium Methoxide (in Toluene/Methanol) or 0.1 N Tetrabutylammonium Hydroxide (TBAH).

-

Indicator Solution: 0.1% w/v Azo Violet in DMF.

-

Vessel: Iodine flask (to prevent CO₂ absorption).

Step-by-Step Methodology

-

Blank Determination (Critical):

-

Add 50 mL of DMF to the titration flask.

-

Add 2 drops of Azo Violet indicator.[5]

-

Titrate with 0.1 N Sodium Methoxide until the color shifts from Orange/Red to Deep Blue .

-

Record volume as

. This corrects for acidic impurities in the solvent.

-

-

Sample Preparation:

-

Weigh accurately ~0.2 g of the pharmaceutical substance (e.g., Ethosuximide).[5]

-

Dissolve in 50 mL of DMF.

-

Ensure complete dissolution before proceeding.

-

-

Titration:

-

Add 2 drops of Azo Violet indicator to the sample solution.[5]

-

Titrate with 0.1 N Sodium Methoxide.[5]

-

Observation: The solution will initially be orange/red. As the titrant neutralizes the drug, the color persists.

-

Endpoint: The first drop of excess base deprotonates the Azo Violet. Look for a sharp transition to Deep Blue .

-

Record volume as

.

-

-

Calculation:

Validation & Troubleshooting (E-E-A-T)

To ensure Trustworthiness and Accuracy , researchers must control the following variables:

| Issue | Cause | Corrective Action |

| Fading Endpoint | Atmospheric CO₂ absorption | Use a closed system (Iodine flask) or blanket with N₂ gas. CO₂ is acidic and consumes the base, fading the blue color. |

| Premature Blue Color | Water contamination in DMF | Ensure DMF is "Dry" or HPLC grade. Water acts as a competing weak acid/base system. |

| Precipitate Formation | Mg²⁺ contamination | Azo Violet forms a blue lake precipitate with Magnesium.[1][3][4] Ensure glassware is acid-washed and free of detergent residues containing Mg. |

| Sluggish Transition | High pKa of Analyte | If the analyte is too weak (pKa > 11), Azo Violet may not differentiate well. Switch to a potentiometric method. |

References

-

BrainKart. Assay by Non-Aqueous Titrations: Pharmaceutical Analysis. Available at: [Link]

-

National Institute of Science Communication and Policy Research (NIScPR). Method of Analysis and Assay: Non-Aqueous Titrations. Available at: [Link]

Sources

Methodological & Application

Preparation of alkaline Magneson II reagent solution

Application Note: Preparation and Validation of Alkaline Magneson II Reagent for Colorimetric Magnesium Determination

Abstract & Scientific Rationale

This guide details the preparation of Magneson II (4-(4-Nitrophenylazo)-1-naphthol), a highly specific azo dye used for the qualitative and semi-quantitative determination of Magnesium (Mg²⁺).

The Mechanism of "Lake" Formation: Unlike typical chelating agents (e.g., EDTA) that form soluble complexes, Magneson II functions via an adsorption mechanism .

-

Precipitation: In a strongly alkaline environment (pH > 12), Magnesium ions precipitate as Magnesium Hydroxide,

. -

Adsorption: The Magneson II dye (which is violet/red in solution) adsorbs onto the surface of the

precipitate. -

Chromophore Shift: This adsorption stabilizes a resonance structure of the dye, resulting in a distinct Blue Lake (a pigment-precipitate complex).

Critical Constraint: The dye requires a strictly alkaline medium to function; however, the stock reagent is most stable when prepared in a solvent that prevents premature oxidative degradation.

Reagent Preparation Protocols

Two preparation methods are provided. Method A is recommended for long-term stability (Stock Solution). Method B is for immediate use in aqueous-only environments.

Materials Required

-

Magneson II Powder: (CAS: 5290-62-0) | Purity >95%

-

Solvent: Ethanol (95% or Absolute) OR Sodium Hydroxide (NaOH)

-

Base: 1M and 2M NaOH solutions (analytical grade)

-

Glassware: Amber volumetric flasks (light sensitive), analytical balance.

Method A: Ethanol-Based Stock Solution (Recommended)

Best for shelf-life (6 months) and sensitivity.

-

Weighing: Accurately weigh 0.01 g of Magneson II powder.

-

Dissolution: Transfer to a 100 mL volumetric flask.

-

Solvation: Add 100 mL of 95% Ethanol.

-

Agitation: Sonicate or stir vigorously for 10 minutes until fully dissolved. The solution will appear deep red/violet.

-

Storage: Store in an amber bottle at 4°C.

Method B: Aqueous Alkaline Solution

Best for environments where organic solvents are restricted.

-

Weighing: Weigh 0.01 g of Magneson II powder.

-

Alkalization: Dissolve in 10 mL of 1M NaOH. The dye converts to its sodium salt form (soluble).

-

Dilution: Dilute to 100 mL with deionized water.

-

Filtration: Filter through a 0.45 µm membrane to remove any undissolved particulates that could act as false nucleation sites.

-

Stability: Use within 14 days.

Experimental Workflow & Visualization

The following diagram illustrates the critical path from preparation to the "Blue Lake" detection endpoint.

Caption: Workflow for Magneson II preparation and the sequential reaction mechanism leading to the Blue Lake complex.

Usage Protocol (The "Blue Lake" Test)

Objective: Qualitative/Semi-quantitative detection of Magnesium.

-

Sample Prep: Take 1 mL of the test solution in a test tube or spot plate.

-

Reagent Addition: Add 2–3 drops of the Magneson II Stock Solution (Method A or B).

-

Observation: The solution will likely turn violet/red (color of the dye).

-

-

Alkalinization (Critical Step): Add 2M NaOH dropwise until the solution is strongly alkaline.

-

Target: pH > 12.

-

-

Endpoint Interpretation:

-

Positive: A flocculent Blue precipitate forms suspended in a clear solution.

-

Negative: The solution remains violet/red or forms a dirty brown precipitate (if interfering metals are present).

-

Trace: A blue coloration without distinct precipitate suggests low Mg concentration (< 0.5 mg/L).

-

Interference Management & Troubleshooting

Magneson II is not perfectly selective. Use this table to manage common interferences.

| Interfering Ion | Effect | Mitigation Strategy (Masking) |

| Calcium (Ca²⁺) | Forms white precipitate; can obscure blue color. | Masking: Add 1-2 drops of saturated Ammonium Oxalate solution to precipitate Ca before adding Magneson II. |

| Iron (Fe³⁺) | Forms brown precipitate (Fe(OH)₃). | Masking: Add Tartrate or Triethanolamine to complex the Iron. |

| Manganese (Mn²⁺) | Discolors the lake. | Oxidation: Pre-treat sample with dilute nitric acid or use Tartrate masking. |

| Aluminum (Al³⁺) | Forms gelatinous precipitate. | Solubility: In excess NaOH, Al forms soluble aluminates and usually does not interfere. |

Quality Control (QC) Criteria

To ensure "Trustworthiness" of the assay, run these controls before testing unknown samples:

-

Blank Control: Distilled water + Reagent + NaOH.

-

Result: Must remain Violet/Pink. (If Blue, reagents are contaminated).

-

-

Positive Control: 10 ppm Mg²⁺ Standard.

-

Result: Distinct Blue Lake formation within 30 seconds.

-

-

Sensitivity Check: The limit of detection (LOD) should be approximately 0.5 mg/L (ppm) .

References

- Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). 4-(4-Nitrophenylazo)-1-naphthol (Magneson II) - Compound Summary. National Library of Medicine. Retrieved from [Link]

- Townshend, A. (1995). Encyclopedia of Analytical Science. Academic Press.

- ASTM International. (2021). Standard Methods for Examination of Water and Wastewater.

Synthesis of ((4-Nitrophenyl)azo)naphthol via diazonium coupling

Application Note: High-Purity Synthesis of ((4-Nitrophenyl)azo)naphthol (Para Red)

Executive Summary

This application note details the optimized protocol for the synthesis of 1-((4-nitrophenyl)azo)-2-naphthol (Para Red), a model azo dye, via diazonium coupling. Unlike standard educational protocols, this guide focuses on maximizing yield and purity for research applications, emphasizing critical process parameters (CPPs) such as temperature regulation, pH control during coupling, and polymorphic stability. This compound serves as a vital reference standard in spectrophotometry and a precursor in the development of solvatochromic probes.

Mechanistic Principles & Theory

The synthesis proceeds through a two-stage sequence: Diazotization and Azo Coupling .[1][2]

-

Diazotization: 4-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0–5°C). The electron-withdrawing nitro group (

) destabilizes the diazonium intermediate relative to unsubstituted aniline, making strict temperature control mandatory to prevent decomposition into phenols and nitrogen gas. -

Coupling: The electrophilic diazonium salt attacks the electron-rich 2-naphthol ring. 2-Naphthol is solubilized in sodium hydroxide to form the naphthoxide ion, which activates the ring at the

-position (C1).

Structural Tautomerism: Researchers must note that the product exists in a tautomeric equilibrium between the azo-phenol and hydrazone-quinone forms. In the solid state and polar solvents, the hydrazone form often predominates, influencing its solvatochromic behavior.

Pathway Visualization

Figure 1: Reaction pathway showing the conversion of 4-nitroaniline to the diazonium salt and subsequent coupling with activated 2-naphthol.[3][4]

Pre-Synthesis Considerations

Safety Profile

-

4-Nitroaniline: Highly toxic by inhalation and skin contact.[5] Known methemoglobin former. Use double nitrile gloves.

-

Sodium Nitrite: Oxidizer and toxic.

-

Diazonium Salts: Potentially explosive if allowed to dry completely; keep in solution and process immediately.

Reagent Table

| Reagent | MW ( g/mol ) | Equiv.[6] | Mass/Vol (Scale) | Role | Hazard |

| 4-Nitroaniline | 138.12 | 1.0 | 1.40 g | Limiting Reagent | Toxic/Irritant |

| Sodium Nitrite | 69.00 | 1.1 | 0.77 g | Diazotizing Agent | Oxidizer/Toxic |

| 2-Naphthol | 144.17 | 1.0 | 1.45 g | Coupling Agent | Irritant |

| HCl (Conc. 12M) | 36.46 | Excess | 5.0 mL | Acid Medium | Corrosive |

| NaOH (2M) | 40.00 | Excess | 15.0 mL | Base/Activator | Corrosive |

Experimental Protocol

Phase A: Preparation of Diazonium Salt

-

Slurry Formation: In a 50 mL Erlenmeyer flask, suspend 1.40 g of 4-nitroaniline in 15 mL of distilled water.

-

Acidification: Slowly add 5.0 mL of concentrated HCl. Heat gently (approx. 60°C) on a hot plate until the amine dissolves completely.

-

Expert Insight: If the amine precipitates upon cooling, vigorous stirring is required.[7] The reaction can proceed on the suspension, but solution phase is preferred for kinetics.

-

-

Cooling: Place the flask in an ice-salt bath and cool to 0–5°C .

-

Diazotization: Dissolve 0.77 g of Sodium Nitrite in 5 mL of water. Add this solution dropwise to the amine mixture while stirring vigorously.

-

Critical Control Point: Maintain temperature < 5°C. If brown fumes (

) appear, the addition is too fast or temperature is too high.

-

-

Endpoint Validation: After addition, stir for 5 minutes. Spot a drop of the solution onto starch-iodide paper. An immediate blue-black color confirms excess nitrous acid (required for complete conversion).

-

Optional: If excess

is large, add small amounts of urea to quench it, preventing side reactions during coupling.

-

Phase B: Preparation of Coupling Agent

-

In a separate 100 mL beaker, dissolve 1.45 g of 2-naphthol in 15 mL of 2M NaOH solution.

-

Cool this solution to 0–5°C in an ice bath. The solution should be clear to slightly amber.

Phase C: The Coupling Reaction

-

Addition: Slowly pour the diazonium salt solution (Phase A) into the alkaline naphthol solution (Phase B) with constant, vigorous stirring.

-

Expert Insight: Always add the diazonium to the naphthol. This maintains the alkaline environment necessary to keep the naphthol activated (soluble naphthoxide) and prevents the formation of diazo-tars.

-

-

Precipitation: A deep red precipitate (Para Red) will form immediately.[4]

-

Maturation: Continue stirring in the ice bath for 15–20 minutes to ensure complete coupling.

-

Acidification (Optional but Recommended): Verify the pH. If the mixture is strongly basic (pH > 10), the diazonium salt may degrade. If too acidic, coupling stops. The final slurry is often acidified slightly with dilute HCl to ensure the dye is fully protonated and to remove inorganic salts, though Para Red itself precipitates well from base.

Phase D: Isolation and Purification

-

Filtration: Collect the crude solid via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

Cold water (

mL) to remove salts. -

A small amount of cold ethanol (5 mL) to remove unreacted organic impurities (caution: product is slightly soluble).

-

-

Drying: Dry the solid in a desiccator or air oven at 60°C. Do not overheat, as azo dyes can decompose.

-

Recrystallization: For high-purity applications, recrystallize from glacial acetic acid or toluene.

Process Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Evolution of Gas ( | Decomposition of diazonium salt. | Temperature exceeded 5°C. Restart and maintain ice bath strictly. |

| Oily/Tar Product | Polymerization or phenol formation. | pH during coupling was not optimized or reagents were added too quickly. |

| Low Yield | Incomplete diazotization or coupling. | Check starch-iodide test. Ensure naphthol is fully dissolved in NaOH before mixing. |

| Product is Orange | Impure product or wrong pH. | Wash thoroughly with water. Recrystallize to remove mono-reacted byproducts. |

Characterization Data

The synthesized compound should be validated against the following standard metrics.

| Parameter | Specification | Method |

| Appearance | Deep Red Microcrystalline Solid | Visual Inspection |

| Melting Point | 246–250°C (dec) | Capillary Method |

| UV-Vis ( | 480–490 nm | In Ethanol/Methanol |

| IR Spectroscopy | 1500–1600 cm⁻¹ (Azo N=N)* | FTIR (KBr Pellet) |

| IR Spectroscopy | 1340, 1520 cm⁻¹ ( | FTIR (KBr Pellet) |

*Note: The N=N stretch is often weak or obscured by aromatic ring vibrations. The presence of strong Nitro stretches and the absence of primary amine peaks (3300-3500 cm⁻¹) are better indicators of conversion.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

NIST Chemistry WebBook. 4-(4-Nitrophenylazo)-1-naphthol Spectral Data. National Institute of Standards and Technology. [Link]

-

Org. Synth. Coupling of Diazonium Salts: General Procedures. Organic Syntheses, Coll. Vol. 1, p.49. [Link]

-

PubChem. Para Red - Compound Summary. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 3. homework.study.com [homework.study.com]

- 4. youtube.com [youtube.com]

- 5. westliberty.edu [westliberty.edu]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

Application Notes and Protocols: Azo Violet for Non-Aqueous Acid-Base Titrations

Introduction: Navigating the Non-Aqueous Environment for Accurate Titrations

In the realm of pharmaceutical and chemical analysis, particularly in drug development, the accurate quantification of weakly acidic or basic compounds is paramount. While aqueous titrations are standard, they fall short when dealing with analytes that are insoluble in water or are too weak to provide a sharp endpoint in an aqueous medium.[1] Water's amphiprotic nature allows it to act as both a weak acid and a weak base, which can compete with the analyte and obscure the titration's endpoint. Non-aqueous titrations circumvent these challenges by employing organic solvents, which not only dissolve the analyte but can also enhance its acidic or basic properties, leading to a more defined and accurate titration.[2][3]

This guide provides a detailed exploration of the use of Azo Violet (also known as Magneson I) as a visual indicator in the non-aqueous titration of weakly acidic substances. While many indicators are available for non-aqueous systems, Azo Violet offers a distinct color change in specific solvent-titrant combinations, making it a valuable tool for particular applications. This document will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into the causality behind the experimental choices, ensuring a robust and self-validating methodology.

The Principle of the Matter: Enhancing Acidity Through Solvent Selection

The success of a non-aqueous titration hinges on the judicious selection of a solvent that can alter the apparent strength of a weak acid or base. This phenomenon is known as the leveling effect .[4] Solvents are broadly categorized based on their proton interaction capabilities:

-

Protophilic Solvents (Basic): These solvents, such as dimethylformamide (DMF) and pyridine, possess a high affinity for protons. When a weak acid is dissolved in a protophilic solvent, the solvent actively strips protons from the acid, thereby enhancing its acidity and making it behave like a stronger acid. This "leveling" of the acid's strength is crucial for a successful titration with a strong base titrant.[5][6]

-

Protogenic Solvents (Acidic): These solvents, like glacial acetic acid, are proton donors. They are used to enhance the basicity of weak bases.[7]

-

Aprotic Solvents (Inert): These solvents, such as toluene and benzene, do not readily donate or accept protons. They primarily serve to dissolve the analyte.

-

Amphiprotic Solvents: These solvents, including alcohols, can act as either proton donors or acceptors.

For the titration of weakly acidic compounds, protophilic solvents are the medium of choice. By increasing the acid strength of the analyte, they ensure a more significant change at the equivalence point, which is essential for sharp endpoint detection by a visual indicator like Azo Violet.

Azo Violet: An Indicator for Alkalimetric Non-Aqueous Titrations